CypD inhibitor C-9 is a small molecule designed to inhibit Cyclophilin D (CypD), a mitochondrial peptidyl-prolyl cis-trans isomerase. CypD is integral to the regulation of the mitochondrial permeability transition pore, which plays a critical role in apoptosis and necrosis. By inhibiting CypD, CypD inhibitor C-9 has shown potential in protecting against mitochondrial dysfunction and cell death, making it a promising candidate for treating neurodegenerative diseases such as Alzheimer’s disease and other conditions associated with mitochondrial impairment .
CypD inhibitor C-9 belongs to a class of compounds that specifically target CypD. Its development stems from ongoing research into small-molecule inhibitors that can modulate mitochondrial functions and mitigate cellular damage caused by various pathological conditions. The compound is classified as an enzyme inhibitor, particularly targeting peptidyl-prolyl isomerases, which are involved in protein folding and cellular stress responses .
The synthesis of CypD inhibitor C-9 involves several key steps:
This multi-step synthetic route ensures that the compound achieves the desired biological activity while maintaining purity.
CypD inhibitor C-9 has a complex molecular structure characterized by its high binding affinity to Cyclophilin D. Key data about its structure includes:
Structural analysis indicates that CypD inhibitor C-9 maintains a configuration conducive to strong interactions with the active site of Cyclophilin D, which is crucial for its inhibitory function .
CypD inhibitor C-9 participates in various chemical reactions which can modify its structure:
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride .
The mechanism by which CypD inhibitor C-9 exerts its effects involves:
Data from binding studies indicate an equilibrium dissociation constant () of approximately 0.149 µM for CypD inhibitor C-9, reflecting its strong affinity for the target protein .
The physical and chemical properties of CypD inhibitor C-9 include:
CypD inhibitor C-9 has several scientific applications:
Cyclophilin D (CypD), encoded by the PPIF gene, is a mitochondrial matrix peptidyl-prolyl isomerase F (PPIase) that serves as a central regulator of the mitochondrial permeability transition pore (mPTP). This pore forms in the inner mitochondrial membrane (IMM) under pathological conditions such as calcium overload or oxidative stress, triggering mitochondrial swelling, collapse of the electrochemical gradient, ATP depletion, and ultimately cell death [2] [7]. CypD interacts with structural components of the mPTP, notably the F₁Fₒ ATP synthase (specifically its oligomycin sensitivity-conferring protein, OSCP subunit), lowering the threshold for pore opening [7]. The deregulation of this process is a hallmark of mitochondrial dysfunction implicated in diverse pathologies.
CypD acts as a critical sensitizer of the mPTP through direct protein interactions and modulation of the pore’s opening probability:
Table 1: Key Characteristics of CypD and mPTP Regulation
Feature | Description | Functional Consequence |
---|---|---|
Primary Location | Mitochondrial matrix | Direct access to IMM components like F₁Fₒ ATP synthase |
Core Regulatory Role | Sensitizes mPTP to opening triggers (Ca²⁺, ROS) | Lowers threshold for pore opening; promotes cell death under stress |
Key Binding Partner | OSCP subunit of F₁Fₒ ATP synthase | Uncouples ATP synthase; facilitates mPTP conformation |
Critical Modulators | Matrix Ca²⁺, ROS, CypD PTMs (Acetylation, Phosphorylation) | Fine-tunes pore opening probability in response to cellular stress |
Genetic/Pharmacologic Inhibition | Ppif⁻/⁻ mice; CypD inhibitors (e.g., CsA, C-9) | Increased Ca²⁺ retention; resistance to swelling; preserved mitochondrial function |
Dysregulated CypD-mediated mPTP opening is a converging mechanism in numerous disorders characterized by mitochondrial failure:
Table 2: CypD in Disease Pathogenesis
Disease Category | Specific Condition | CypD/mPTP Involvement | Consequence |
---|---|---|---|
Neurodegeneration | Alzheimer’s Disease (AD) | ↑ CypD expression; Aβ-CypD complex formation | ↓ CcO activity; ↓ ATP; ↑ mitochondrial swelling; neuronal stress |
Parkinson’s Disease (PD) | ↑ mPTP susceptibility | Dopaminergic neuron loss | |
Huntington’s Disease (HD) | CypD-dependent mPTP opening | Striatal neuron degeneration | |
Aging | Brain Aging | ↑ CypD expression; ↑ CypD-OSCP binding; ↓ OSCP protein | ↓ ATP synthase activity; ↑ ROS; ↓ mitochondrial coupling |
Metabolic Disorders | Diabetes Mellitus | mPTP opening in β-cells | Impaired insulin secretion |
Acute Pancreatitis | Calcium-induced mPTP opening | Acinar cell death; inflammation | |
Ischemia-Reperfusion | Myocardial Infarction / Stroke | Pathological mPTP opening during reperfusion | Cardiomyocyte/neuron death; tissue infarction |
The compelling evidence for CypD’s pathogenic role establishes it as a high-value therapeutic target. However, developing effective inhibitors requires overcoming significant hurdles:
Table 3: CypD-Targeted Therapeutic Strategies
Strategy | Representative Agents | Mechanism of Action | Key Advantages/Challenges |
---|---|---|---|
Classical PPIase Inhibitors | Cyclosporine A (CsA) | Binds CypD active site; inhibits PPIase activity | Proof-of-concept efficacy; >Lacks BBB penetrance; Immunosuppressive; Non-selective |
Non-Immunosuppressive Analogs | NIM811, Debio-025 | Bind CypD; lack calcineurin inhibition | >Avoid immunosuppression; >Lack BBB penetrance; Limited selectivity |
Novel Small Molecules | Compound C-9 | Binds CypD (KD 149 nM); inhibits PPIase (IC₅₀ 1.49 µM) | >BBB penetrant; Restores ATP/CcO in Aβ models; >Moderate selectivity |
S2 Pocket-Exploiting Macrocycles | JO** Family Macrocycles (e.g., A26) | Bind conserved active site + unique S2 exo-site | >High potency (IC₅₀ ~10nM); >21->10,000 fold selectivity over other cyclophilins [5] [9] |
Computationally Designed Peptides | WACLQ (IC₅₀ 0.28 mM) | Block CypD active site | >High specificity potential; >Lower affinity than small molecules |
Transcriptional Modulators | Targeting BMP/Smad pathway | Represses PPIF (CypD) gene expression | >Indirect modulation; >Potential for cell-type specific effects |
CypD-Independent Inhibitors | ER-000444793 | Inhibits mPTP opening without CypD binding | >Alternative mechanism; >Useful for probing pore composition |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7